(2R,3S)-2,3-dimethylmalic acid (2R,3S)-2,3-dimethylmalic acid (2R,3S)-2,3-dimethylmalic acid is the (2R,3S)-diastereomer of 2,3-dimethylmalic acid. It is a conjugate acid of a (2R,3S)-2,3-dimethylmalate(2-).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1815552
InChI: InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/t3-,6-/m1/s1
SMILES: CC(C(=O)O)C(C)(C(=O)O)O
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol

(2R,3S)-2,3-dimethylmalic acid

CAS No.:

Cat. No.: VC1815552

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-2,3-dimethylmalic acid -

Specification

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
IUPAC Name (2R,3S)-2-hydroxy-2,3-dimethylbutanedioic acid
Standard InChI InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/t3-,6-/m1/s1
Standard InChI Key WTIIULQJLZEHGZ-AWFVSMACSA-N
Isomeric SMILES C[C@H](C(=O)O)[C@](C)(C(=O)O)O
SMILES CC(C(=O)O)C(C)(C(=O)O)O
Canonical SMILES CC(C(=O)O)C(C)(C(=O)O)O

Introduction

Structural and Chemical Properties

(2R,3S)-2,3-Dimethylmalic acid belongs to the malic acid family, with the molecular formula C₆H₁₀O₅ and a molecular weight of 160.12 g/mol . Its structure includes two carboxylic acid groups, a hydroxyl group, and methyl groups at C2 and C3, as depicted in the SMILES string: C[C@H](C(=O)[O-])[C@](C)(C(=O)[O-])O . The compound exists as a conjugate base in aqueous solutions, with a pKa value indicative of its weakly acidic nature .

Key Structural Features

FeatureDescription
Stereochemistry2R,3S configuration, critical for biological recognition and reactivity .
Functional GroupsTwo carboxylic acid groups, one hydroxyl group, and two methyl substituents.
SolubilityHighly soluble in water , enabling applications in aqueous systems.

The compound’s chiral centers make it a valuable intermediate in asymmetric synthesis. Its InChI identifier (InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/p-2/t3-,6-/m1/s1) and InChIKey (WTIIULQJLZEHGZ-AWFVSMACSA-L) are essential for computational analysis .

MethodAdvantagesChallenges
Enzymatic ResolutionHigh enantiomeric purity .Requires specific enzymes.
Chemical SynthesisScalability, cost-effectiveness.Stereochemical control complexity.

Biological and Metabolic Significance

(2R,3S)-2,3-Dimethylmalic acid is a biomarker for dietary intake of specific plant-based foods, including pepper (Capsicum frutescens), Oregon yampah (Perideridia gairdneri), green beans, and red raspberries . Its presence in these foods suggests roles in plant metabolism, potentially as an intermediate in organic acid synthesis.

Biological Roles and Biomarker Applications

Food SourcePotential Role in Metabolomics
PepperBiomarker for chili consumption .
Red RaspberryIndicator of polyphenol-rich diets .
Green BeansMarker for cruciferous vegetable intake .

While direct metabolic pathways involving this compound remain uncharacterized, its structural similarity to malic acid—a key component of the citric acid cycle—hints at potential interactions with mitochondrial enzymes. Further research is needed to elucidate its biochemical fate.

Industrial and Pharmaceutical Applications

Chiral Resolution and Asymmetric Synthesis

The compound’s stereochemistry makes it valuable in synthesizing enantiopure pharmaceuticals. For example:

  • Antidepressant Synthesis: Methyl (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate, a structurally related ester, is used in producing (+)-dapoxetine, a serotonin-norepinephrine reuptake inhibitor .

  • E-selectin Inhibitors: Derivatives of (R)-cyclohexyl lactic acid, synthesized using chiral intermediates, target adhesion molecules in inflammatory diseases .

ApplicationExample Compounds or Systems
PharmaceuticalsDapoxetine, cyclohexyl lactic acid derivatives .
Chiral ResolutionDibenzoyl-D-tartaric acid monodimethylamide .

Analytical Characterization

Spectroscopic and Chromatographic Methods

TechniqueKey Data
NMRProton and carbon shifts for stereochemical assignment.
HPLC/MSDetection in plant extracts ; m/z = 160.038 ([M-H]⁻) .
Optical RotationSpecific rotation for enantiomer identification.

The PubChem CID 21145051 provides computational models for 3D structure analysis, aiding in molecular docking studies .

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